

dimethyl itaconate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl itaconate*

Cat. No.: *B057616*

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Dimethyl Itaconate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of **dimethyl itaconate**. The information is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.

Core Chemical Properties and Structure

Dimethyl itaconate, with the IUPAC name dimethyl 2-methylidenebutanedioate, is the dimethyl ester of itaconic acid.^[1] It is a white crystalline solid or a colorless to pale yellow liquid with a fruity odor.^{[2][3]} This compound is soluble in organic solvents like ethanol and acetone but has limited solubility in water.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **dimethyl itaconate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ O ₄	[1]
Molecular Weight	158.15 g/mol	
CAS Number	617-52-7	
Melting Point	37-41 °C	
Boiling Point	208 °C	
Density	1.124 g/mL at 25 °C	
InChI Key	ZWWQRMFIZFPUAA- UHFFFAOYSA-N	
SMILES	COC(=O)CC(=C)C(=O)OC	

Structural Information

The chemical structure of **dimethyl itaconate** features two methoxy groups attached to the itaconate backbone.

Caption: Chemical structure of **dimethyl itaconate**.

Spectroscopic Data

The structural characterization of **dimethyl itaconate** is supported by various spectroscopic techniques.

NMR Spectroscopy

- ¹H NMR (CDCl₃): δ 6.75 - 6.00 (m, 1H), 5.98 - 5.36 (m, 1H), 3.75 (dd, J = 3.9, 1.0 Hz, 3H), 3.68 (dd, J = 3.9, 1.0 Hz, 3H), 3.32 (ddt, J = 130.2, 8.4, 4.7 Hz, 2H).
- ¹³C NMR (CDCl₃): δ 171.28 (dt, J = 58.7, 3.3 Hz), 166.76 (dd, J = 71.8, 3.2 Hz), 133.74 (tdd, J = 72.1, 46.6, 3.0 Hz), 131.05 - 126.04 (m), 52.2, 51.8, 37.62 (dddd, J = 58.7, 46.7, 3.3, 1.8 Hz).

Other Spectroscopic Data

- Infrared (IR) Spectroscopy: IR spectra are available and can be accessed through various chemical databases.
- Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Synthesis of Dimethyl Itaconate

A common method for the synthesis of **dimethyl itaconate** is the esterification of itaconic acid with methanol.

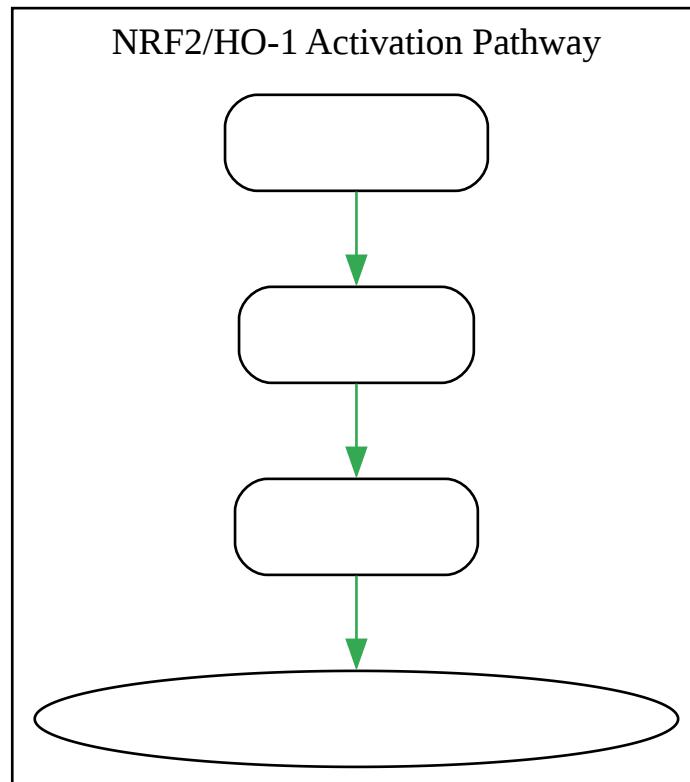
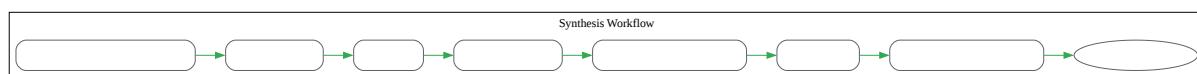
Materials:

- Itaconic acid
- Methanol
- Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid resin)
- Sodium bicarbonate solution (for neutralization)
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid, an excess of methanol, and a catalytic amount of the chosen acid catalyst.
- Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol by rotary evaporation.

- Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **dimethyl itaconate**.
- Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.



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References

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- To cite this document: BenchChem. [dimethyl itaconate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057616#dimethyl-itaconate-chemical-properties-and-structure>]

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